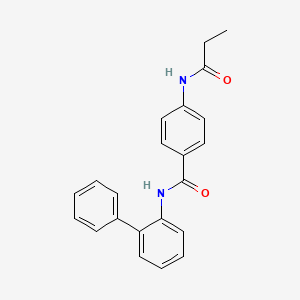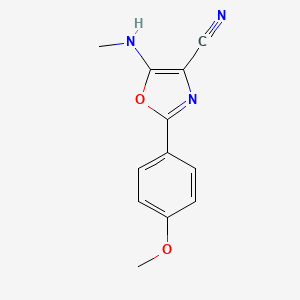
4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as EFBO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EFBO is a heterocyclic compound that contains an oxazole ring, which is known for its biological activity.
作用機序
4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells and microorganisms. 4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which could be a potential mechanism for its anticancer activity.
Biochemical and Physiological Effects:
4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to have a range of biochemical and physiological effects, including the inhibition of DNA synthesis and cell proliferation in cancer cells. 4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to exhibit antioxidant activity, which could be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of 4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is its relatively simple synthesis method, which makes it easily accessible for researchers. 4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one also exhibits a range of biological activities, making it a versatile compound for various research applications. However, 4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one's potential toxicity and limited solubility in water could be a limitation for certain experiments.
将来の方向性
There are several future directions for 4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one research, including its potential use as a fluorescent probe for the detection of metal ions, as well as its potential use in the development of new antibiotics and anticancer agents. Further research is needed to fully understand 4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one's mechanism of action and to optimize its biological activity for various applications.
合成法
4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one can be synthesized through a simple and efficient method that involves the reaction of 3-fluoroacetophenone with ethyl cyanoacetate in the presence of piperidine. The resulting product is then treated with 3-ethoxybenzaldehyde to obtain 4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one. This synthesis method is relatively straightforward and can be easily scaled up for large-scale production.
科学的研究の応用
4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has shown promising results in various scientific research applications, including its potential use as a fluorescent probe for the detection of metal ions and as a potential anticancer agent. 4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
(4Z)-4-[(3-ethoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c1-2-22-15-8-3-5-12(9-15)10-16-18(21)23-17(20-16)13-6-4-7-14(19)11-13/h3-11H,2H2,1H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJQXDRDGUTFPS-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dimethyl-1-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5831714.png)



![2,2'-[(2,6-dichlorobenzyl)imino]diethanol](/img/structure/B5831736.png)


![N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5831751.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone](/img/structure/B5831754.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5831771.png)
